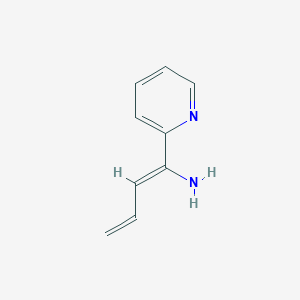
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine, also known as 2-(pyridin-2-yl)buta-1,3-dien-1-amine, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a derivative of butadiene and pyridine, and its structure contains both an aromatic ring and a conjugated diene system. The synthesis of this compound involves the use of various chemical reagents and methods, which will be discussed in detail in the following sections.
Mecanismo De Acción
The mechanism of action of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine are not well characterized, but studies have suggested that this compound may have anti-inflammatory and neuroprotective effects. For example, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been shown to reduce the production of inflammatory cytokines in vitro, and has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine in lab experiments include its potential as a tool for investigating the mechanisms of disease progression and for developing new drugs for the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine. One direction involves the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction involves the investigation of the mechanism of action of this compound, particularly its ability to inhibit COX-2 and AChE. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine can be achieved through several different methods. One method involves the reaction of pyridine-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-aminecarboxaldehyde with a substituted acetylene to form an enamine intermediate, which is then treated with a reducing agent such as sodium borohydride to yield the final product. Another method involves the reaction of (1Z)-1-pyridin-2-ylbuta-1,3-dien-1-aminebromo-1-phenylbuta-1,3-diene with pyridine in the presence of a palladium catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
(1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit activity against certain cancer cell lines, and has also been investigated for its potential as an anti-inflammatory agent. Additionally, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been studied for its ability to inhibit certain enzymes involved in the progression of Alzheimer's disease.
Propiedades
Número CAS |
170298-89-2 |
|---|---|
Nombre del producto |
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5- |
Clave InChI |
LZOPNIVOOMISEX-YVMONPNESA-N |
SMILES isomérico |
C=C/C=C(/C1=CC=CC=N1)\N |
SMILES |
C=CC=C(C1=CC=CC=N1)N |
SMILES canónico |
C=CC=C(C1=CC=CC=N1)N |
Sinónimos |
2-Pyridinemethanamine,alpha-2-propenylidene-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




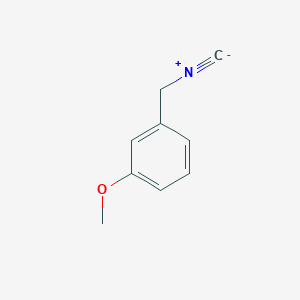
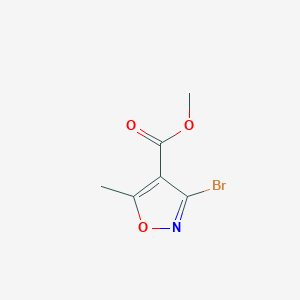


![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

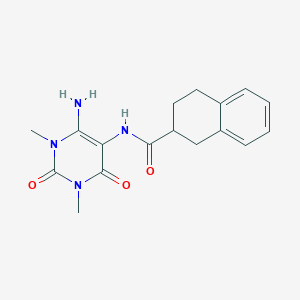



![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
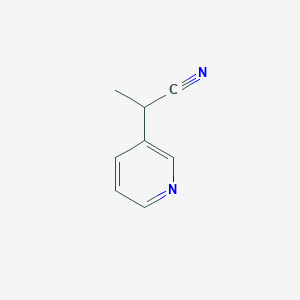
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)